molecular formula C12H21NO4 B14051596 (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

Cat. No.: B14051596
M. Wt: 243.30 g/mol
InChI Key: JSGHMGKJNZTKGF-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group of cyclohexane-1-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: It can be used in peptide synthesis where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: The major product is the free amino acid, cyclohexane-1-carboxylic acid.

    Coupling: The major products are peptides formed by the reaction of the amino group with carboxyl groups of other amino acids.

Scientific Research Applications

(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
  • (1S)-3-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid

Uniqueness

(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is unique due to its specific ring size and the presence of the Boc protecting group. The cyclohexane ring provides a distinct steric environment that can influence the reactivity and properties of the compound. Additionally, the Boc group offers stability and ease of removal, making it a valuable tool in peptide synthesis.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(1S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m0/s1

InChI Key

JSGHMGKJNZTKGF-IENPIDJESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O

Origin of Product

United States

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